2-Phenylthieno[2,3-b]furan-5-carbaldehyde
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Overview
Description
2-Phenylthieno[2,3-b]furan-5-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thiophene and a furan ring with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthieno[2,3-b]furan-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a thiophene derivative is coupled with a furan derivative in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenylthieno[2,3-b]furan-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 2-Phenylthieno[2,3-b]furan-5-carboxylic acid.
Reduction: 2-Phenylthieno[2,3-b]furan-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Phenylthieno[2,3-b]furan-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 2-Phenylthieno[2,3-b]furan-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylfuran-5-carbaldehyde
- 2-Phenylthiophene-5-carbaldehyde
- 2-Phenylbenzofuran-5-carbaldehyde
Uniqueness
2-Phenylthieno[2,3-b]furan-5-carbaldehyde is unique due to its fused ring system, which combines the properties of both thiophene and furan rings. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61254-95-3 |
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Molecular Formula |
C13H8O2S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-phenylthieno[2,3-b]furan-5-carbaldehyde |
InChI |
InChI=1S/C13H8O2S/c14-8-11-6-10-7-12(15-13(10)16-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
IHNFBRJKRKQQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)SC(=C3)C=O |
Origin of Product |
United States |
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